Benclothiaz

Description

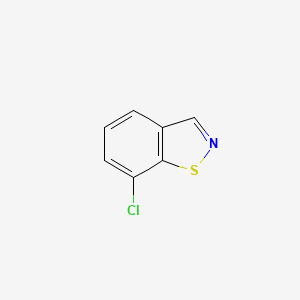

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1,2-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVKOUBCDZYAQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058211 | |

| Record name | Benclothiaz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89583-90-4 | |

| Record name | Benclothiaz | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89583-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benclothiaz [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089583904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benclothiaz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89583-90-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENCLOTHIAZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DF11295Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Enigma: The Quest for Benclothiaz's Nematicidal Mechanism of Action

Despite its classification as a nematicide, the precise mechanism of action of benclothiaz against nematodes remains largely unelucidated in publicly available scientific literature. This technical guide consolidates the current understanding of the broader benzothiazole (B30560) chemical class to which this compound belongs, while highlighting the knowledge gap concerning its specific activity in nematodes. The lack of detailed studies on this compound necessitates a comparative approach, contrasting its potential modes of action with well-established nematicidal mechanisms.

This compound, chemically identified as 7-chloro-1,2-benzisothiazole, is listed as an unclassified nematicide, indicating that its molecular target and the subsequent physiological effects on nematodes have not been definitively characterized. This contrasts sharply with other classes of nematicides whose mechanisms have been extensively studied and are well-understood.

The Benzothiazole Scaffold: A Source of Diverse Bioactivity

While information specific to this compound is scarce, the benzothiazole core structure is a recurring motif in compounds with a wide array of biological activities. Research on various benzothiazole derivatives has revealed effects against fungi, bacteria, insects, and even cancer cells. These studies, while not directly applicable to the nematicidal action of this compound, may offer clues to potential areas of investigation.

For instance, some benzothiazole compounds have been shown to induce apoptosis (programmed cell death), disrupt cell membrane integrity, and interfere with mitochondrial function in various organisms. In the context of nematodes, such actions could lead to paralysis and death. However, without specific experimental evidence, these remain speculative possibilities for this compound's mechanism.

Established Nematicidal Mechanisms: A Framework for Comparison

To appreciate the current void in our understanding of this compound, it is useful to review the well-defined mechanisms of other major nematicide classes. This comparison underscores the detailed level of knowledge that is currently lacking for this compound.

| Nematicide Class | Mechanism of Action | Molecular Target | Result in Nematode |

| Benzimidazoles | Inhibition of microtubule polymerization | β-tubulin | Disruption of cell division, motility, and nutrient absorption |

| Macrocyclic Lactones | Potentiation of glutamate-gated chloride channels | Glutamate-gated chloride channels (GluCls) | Influx of chloride ions, leading to hyperpolarization and flaccid paralysis |

| Organophosphates & Carbamates | Inhibition of acetylcholinesterase | Acetylcholinesterase (AChE) | Accumulation of acetylcholine (B1216132) at the synapse, causing spastic paralysis |

| Imidazothiazoles & Tetrahydropyrimidines | Agonists of nicotinic acetylcholine receptors | Nicotinic acetylcholine receptors (nAChRs) | Depolarization of muscle cells, leading to spastic paralysis |

Potential Avenues for Elucidating this compound's Mechanism

Future research to unravel the mode of action of this compound on nematodes would likely involve a series of targeted experiments. The following methodologies are standard in the field of anthelmintic research:

Experimental Protocols for Target Identification

-

High-Throughput Screening (HTS) in Caenorhabditis elegans : C. elegans, a free-living nematode, is a powerful model organism for studying anthelmintic action. An HTS campaign could be conducted to identify genetic mutations that confer resistance to this compound. Identifying the mutated gene can pinpoint the drug's target.

-

Workflow:

-

Mutagenize a population of C. elegans using a chemical mutagen (e.g., ethyl methanesulfonate).

-

Expose the mutagenized population to a lethal concentration of this compound.

-

Isolate and culture the surviving (resistant) nematodes.

-

Perform whole-genome sequencing on the resistant strains to identify the genetic mutations responsible for resistance.

-

Characterize the function of the identified gene to understand its role in the drug's mechanism.

-

-

-

Electrophysiological Studies : If this compound is suspected to act on ion channels, its effect on nematode nerve and muscle cells can be directly measured using electrophysiological techniques like the two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing nematode ion channels, or patch-clamp recordings from cultured nematode muscle cells.

-

Workflow:

-

Clone and express specific nematode ion channel subunits (e.g., nAChRs, GluCls, GABA receptors) in Xenopus oocytes.

-

Apply this compound to the oocytes while recording the ion currents using TEVC.

-

Analyze changes in current to determine if this compound acts as an agonist, antagonist, or modulator of the channel.

-

-

-

Biochemical Assays : To investigate if this compound inhibits essential nematode enzymes, in vitro biochemical assays can be performed.

-

Workflow:

-

Purify or recombinantly express the target nematode enzyme.

-

Incubate the enzyme with its substrate in the presence and absence of this compound.

-

Measure the rate of product formation to determine if this compound inhibits the enzyme's activity.

-

Calculate kinetic parameters such as the half-maximal inhibitory concentration (IC50).

-

-

Visualizing Potential Nematicidal Pathways

While the specific pathway for this compound is unknown, the following diagrams illustrate well-characterized nematicidal mechanisms, providing a conceptual framework for how such pathways are typically visualized.

Figure 1: Simplified signaling pathway for macrocyclic lactones.

Figure 2: Simplified mechanism of action for benzimidazoles.

Conclusion

The mechanism of action of this compound on nematodes remains an open question in the field of anthelmintic research. While the benzothiazole chemical family exhibits a wide range of biological activities, specific data for this compound's nematicidal properties are not available in the public domain. Elucidating its mode of action will require dedicated research employing genetic, electrophysiological, and biochemical approaches. A thorough understanding of how this compound exerts its effects on nematodes is crucial for its effective and sustainable use in parasite control and for managing the potential development of resistance. Until such studies are conducted, this compound will remain in the "unclassified" category, a nematicide with a yet-to-be-told molecular story.

An In-depth Technical Guide to the Chemical Structure of Benclothiaz

This technical guide provides a comprehensive overview of the chemical structure of Benclothiaz, a compound belonging to the benzothiazole (B30560) class of heterocyclic molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, properties, and synthesis, supported by experimental data and visualizations.

Chemical Identity and Structure

This compound, systematically named 7-chloro-1,2-benzothiazole, is a synthetic organic compound with the molecular formula C₇H₄ClNS.[1][2][3] Its chemical structure is characterized by a benzene (B151609) ring fused to a thiazole (B1198619) ring, with a chlorine atom substituted at the 7th position of the bicyclic system. The core of the molecule is the benzothiazole moiety, a significant scaffold in medicinal chemistry due to its diverse biological activities.[4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 7-chloro-1,2-benzothiazole |

| Synonyms | Clothiazoben, this compound [ISO] |

| CAS Registry Number | 89583-90-4 |

| Molecular Formula | C₇H₄ClNS |

| Molecular Weight | 169.63 g/mol |

| InChI | InChI=1S/C7H4ClNS/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H |

| InChIKey | VSVKOUBCDZYAQY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)SN=C2 |

Below is a diagram of the chemical structure of this compound, generated using the DOT language.

Caption: Chemical structure of this compound.

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 169.63 g/mol | PubChem |

| XLogP3 | 2.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 168.975298 g/mol | PubChem |

| Monoisotopic Mass | 168.975298 g/mol | PubChem |

| Topological Polar Surface Area | 41.1 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 131 | PubChem |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. While a complete set of spectra specifically for this compound is not publicly available, data for the parent benzothiazole and its derivatives can be used for comparative analysis.

Table 3: Predicted and Representative Spectroscopic Data for Benzothiazole Derivatives

| Technique | Data Type | Predicted/Representative Values for Benzothiazole Derivatives |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons typically appear in the range of 7.0-9.0 ppm. The specific shifts for the protons on the chlorinated benzene ring of this compound would be influenced by the chloro-substituent and the thiazole ring. |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons generally resonate between 110-160 ppm. The carbon attached to the chlorine atom will show a characteristic downfield shift. |

| Mass Spectrometry (MS) | m/z | The molecular ion peak [M]⁺ would be expected at approximately 169 and 171 m/z in a roughly 3:1 ratio, characteristic of a compound containing one chlorine atom. |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Characteristic peaks for C=N stretching (around 1630 cm⁻¹), aromatic C-H stretching (around 3025 cm⁻¹), and C-S stretching (around 690 cm⁻¹) are expected.[5] |

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, the synthesis of benzothiazole derivatives is well-documented, and a general synthetic route can be proposed. A common method involves the condensation of a substituted 2-aminothiophenol (B119425) with a suitable cyclizing agent. For this compound, this would likely involve a chlorinated 2-aminothiophenol derivative.

General Experimental Protocol for Benzothiazole Synthesis

This protocol describes a general method for the synthesis of a benzothiazole ring, which can be adapted for the synthesis of this compound with the appropriate starting materials.

Materials:

-

Substituted 2-aminothiophenol

-

Formic acid or an appropriate aldehyde/acyl chloride

-

Solvent (e.g., toluene, ethanol)

-

Catalyst (if required, e.g., acid or base)

Procedure:

-

Dissolve the substituted 2-aminothiophenol in a suitable solvent in a round-bottom flask.

-

Add the cyclizing agent (e.g., formic acid) to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired benzothiazole derivative.

The following diagram illustrates a generalized workflow for the synthesis of a benzothiazole derivative.

Caption: Generalized workflow for benzothiazole synthesis.

Mechanism of Action and Biological Activity

This compound is classified as a nematicide.[6] While the specific molecular mechanism of action for this compound has not been extensively detailed in publicly available literature, the biological activity of benzothiazole derivatives is an active area of research. Many benzothiazoles exert their effects by interacting with specific enzymes or receptors in the target organism.

For nematicides, common mechanisms of action include disruption of the nervous system, inhibition of essential enzymes, or interference with metabolic pathways.[7][8] It is plausible that this compound acts on a specific target within nematodes, leading to paralysis and death. Further research is required to elucidate the precise signaling pathways involved in the nematicidal activity of this compound.

The diagram below illustrates a hypothetical signaling pathway for a nematicide targeting the nervous system.

Caption: Hypothetical mechanism of nematicidal action.

Conclusion

This compound is a chlorinated benzothiazole with potential applications as a nematicide. Its chemical structure provides a foundation for understanding its physicochemical properties and biological activity. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview based on available information for the benzothiazole class of compounds. Further research into the specific synthesis, spectroscopic characterization, and mechanism of action of this compound is warranted to fully realize its potential in agricultural and pharmaceutical applications.

References

- 1. repository.qu.edu.iq [repository.qu.edu.iq]

- 2. Benzothiazole, 2-chloro- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Chlorobenzothiazole | C7H4ClNS | CID 11987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nematicidal Activity of Cyclopiazonic Acid Derived From Penicillium commune Against Root-Knot Nematodes and Optimization of the Culture Fermentation Process - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Physical and Chemical Properties of Benclothiaz

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Physical and Chemical Properties

The fundamental identifiers and physicochemical parameters of Benclothiaz are summarized below. For properties where specific experimental data for 7-chloro-1,2-benzisothiazole is unavailable, values for the isomeric 3-chloro-1,2-benzisothiazole (B19369) and the parent compound benzothiazole (B30560) are provided for reference and comparative purposes.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | 7-chloro-1,2-benzisothiazole | PubChem |

| CAS Number | 89583-90-4 | Compendium of Pesticide Common Names[1] |

| Chemical Formula | C₇H₄ClNS | PubChem[2] |

| Molecular Weight | 169.63 g/mol | PubChem[2] |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)SN=C2 | PubChem[2] |

| InChI Key | VSVKOUBCDZYAQY-UHFFFAOYSA-N | Compendium of Pesticide Common Names[1] |

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (7-chloro-1,2-benzisothiazole) | 3-chloro-1,2-benzisothiazole (Isomer) | Benzothiazole (Parent Compound) | Source |

| Melting Point | Data not available | 38 - 40 °C | 2 °C | CAS Common Chemistry[3], PubChem[4] |

| Boiling Point | Data not available | 122 °C @ 10 Torr (176.1 °C @ 760 mmHg) | 227 - 228 °C @ 765 mmHg | CAS Common Chemistry[3], Chemsrc[5], PubChem[4] |

| Water Solubility | Data not available | Sparingly soluble | Slightly soluble (4.3 mg/mL at 25°C) | Guidechem[6], PubChem[4] |

| Solubility in Organic Solvents | Data not available | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | Soluble in ethanol, ether, acetone, carbon disulfide | Guidechem[6], PubChem[4] |

| logP (Octanol-Water Partition Coefficient) | 2.9 (Computed) | 3.3 (Computed) | 2.01 | PubChem[2], PubChem[7] |

| pKa | Data not available | 1.05 (Predicted) | Data not available | Guidechem[6] |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for its development and regulatory assessment. The following section outlines detailed methodologies for key experiments based on internationally recognized guidelines.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely accepted technique.

Principle: A small, powdered sample of the substance is heated in a capillary tube, and the temperature range over which it melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or automated instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure (based on OECD Guideline 102):

-

Sample Preparation: The this compound sample should be thoroughly dried and finely powdered using a mortar and pestle.

-

Capillary Filling: A small amount of the powdered sample is introduced into a capillary tube to a height of 2-4 mm. The tube is tapped gently to pack the sample.

-

Measurement: The capillary tube is placed in the melting point apparatus. The temperature is raised at a rate of approximately 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Determination of Boiling Point

The boiling point is a key characteristic of a liquid substance.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Ebulliometer or dynamic vapor pressure apparatus

-

Thermometer (calibrated)

-

Heating mantle

Procedure (based on OECD Guideline 103):

-

A small volume of this compound is placed in the boiling apparatus.

-

The substance is heated, and the temperature and vapor pressure are recorded simultaneously.

-

The boiling point at a specific pressure is determined. For comparison, boiling points are often normalized to standard atmospheric pressure (101.325 kPa).

Determination of Water Solubility

Water solubility is a critical parameter influencing the environmental fate and bioavailability of a substance.

Principle: The shake-flask method is a common technique for determining water solubility. A saturated solution of the substance in water is prepared, and the concentration of the dissolved substance is measured.

Apparatus:

-

Mechanical shaker or magnetic stirrer

-

Constant temperature bath

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Procedure (based on OECD Guideline 105):

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of water in a flask.

-

Equilibration: The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: The solution is centrifuged to separate the undissolved solid.

-

Quantification: An aliquot of the clear supernatant is carefully removed and the concentration of dissolved this compound is determined using a suitable and validated analytical method.

Determination of the Partition Coefficient (n-Octanol/Water)

The n-octanol/water partition coefficient (logP) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and potential for bioaccumulation.

Principle: The shake-flask method involves dissolving the substance in a mixture of n-octanol and water, allowing the phases to separate, and then measuring the concentration of the substance in each phase.

Apparatus:

-

Separatory funnels

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation for quantification

Procedure (based on EPA OCSPP 830.7550):

-

Pre-saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.

-

Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as logP.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Principle: Potentiometric titration is a common method for determining the pKa of a substance. It involves titrating a solution of the substance with a strong acid or base and monitoring the pH.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Stirrer

Procedure (based on OECD Guideline 112):

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is constructed by plotting pH versus the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region of the titration curve.

Mechanism of Action and Biological Activity Assessment

This compound is classified as a nematicide with an unclassified mode of action. This indicates that its specific molecular target and the precise biochemical pathways it disrupts in nematodes have not been fully elucidated. Benzothiazole derivatives, as a class of compounds, have been reported to exhibit a wide range of biological activities, including antibacterial and antitumor effects, by targeting various signaling pathways. However, a direct link between this compound and a specific signaling pathway for its nematicidal activity has not been established in the reviewed literature.

The assessment of its primary biological activity as a nematicide is crucial. The following workflow outlines a general procedure for an in vitro nematicidal activity assay.

References

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. mdpi.com [mdpi.com]

- 5. 3-Chlor-1,2-benzisothiazol | CAS#:7716-66-7 | Chemsrc [chemsrc.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 3-Chloro-1,2-benzisothiazole | C7H4ClNS | CID 598190 - PubChem [pubchem.ncbi.nlm.nih.gov]

Benclothiaz: An Inquiry into its Discovery and Nematicidal Properties

An In-depth Technical Guide on the Nematicidal Potential of Benzothiazole (B30560) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benclothiaz, chemically identified as 7-chloro-1,2-benzothiazole, is classified as a nematicide of an unclassified type. Despite this classification, a comprehensive review of publicly available scientific literature and patent databases reveals a significant scarcity of detailed information regarding its specific discovery, the historical timeline of its development, quantitative efficacy data, and its precise mechanism of action against plant-parasitic nematodes. This technical guide, therefore, aims to provide an in-depth overview of the broader class of benzothiazole derivatives and related heterocyclic compounds that have been investigated for nematicidal activity. By examining the existing research on these analogous compounds, we can infer the potential context for this compound's classification and its likely area of application. This document will synthesize available information on the nematicidal properties of benzothiazole-related structures, discuss general experimental protocols for nematicide evaluation, and explore potential mechanisms of action based on studies of similar chemical scaffolds.

Introduction to Benzothiazoles in Agriculture

Benzothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in various fields, including medicinal chemistry and agriculture.[1][2][3] In the agricultural sector, these compounds have been explored for a range of bioactivities, including antibacterial, antifungal, antiviral, and herbicidal properties.[4][5][6] The benzothiazole scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. The exploration of sulfur-containing heterocyclic compounds, in general, has been a fruitful area for the discovery of new bioactive molecules.[7][8][9][10]

The classification of this compound as a nematicide suggests that this particular derivative of the benzothiazole family has shown promise in controlling plant-parasitic nematodes, which are a major cause of crop loss worldwide.

The Nematicidal Landscape of Benzothiazole Derivatives

While specific data on this compound is limited, research on other benzothiazole derivatives provides insights into their potential as nematicides. Studies have shown that various synthetic derivatives incorporating the benzothiazole moiety exhibit nematicidal activity against economically important nematodes such as Meloidogyne incognita (root-knot nematode). For instance, research on 1,2,3-benzotriazin-4-one derivatives containing a thiazole-related component has demonstrated significant inhibition of M. incognita.[7]

It is plausible that the discovery of this compound's nematicidal properties stemmed from broader screening programs of heterocyclic compounds. The general workflow for such a discovery process is outlined below.

Caption: Generalized workflow for the discovery and development of a new nematicide.

Potential Mechanisms of Action

The precise molecular target of this compound in nematodes is not documented in the available literature. However, studies on the effects of benzothiazole and related compounds on other organisms provide clues to potential mechanisms of action.

One study on the effect of benzothiazole on the root-knot nematode Meloidogyne incognita suggests that it may act by inhibiting Glutathione S-transferase (GST), leading to a burst of reactive oxygen species (ROS) and subsequent nematode mortality.[11] GSTs are a family of enzymes involved in detoxification, and their inhibition can lead to oxidative stress.

Another potential mechanism could involve the disruption of key signaling pathways within the nematode. Research on the impact of benzothiazole on the insect Bradysia odoriphaga has shown effects on pathways related to nutrient metabolism, particularly carbohydrate metabolism, and melanogenesis.[12] While insects and nematodes are distinct organisms, some fundamental biochemical pathways are conserved.

The following diagram illustrates a hypothetical signaling pathway that could be disrupted by a benzothiazole-based nematicide, based on the GST inhibition hypothesis.

References

- 1. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sulfur-Containing Compounds from Endophytic Fungi: Sources, Structures and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Toxicological Profile of Benclothiaz: An In-depth Technical Guide

Disclaimer: This document provides a comprehensive overview of the available toxicological information for Benclothiaz. It is important to note that publicly available, in-depth toxicological studies specifically for this compound are limited. Therefore, this guide also includes information on the broader class of benzothiazoles and related compounds to provide a more complete picture of the potential toxicological profile. Data not specific to this compound is clearly indicated. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a chemical compound belonging to the benzothiazole (B30560) family. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, may cause damage to organs, and is very toxic to aquatic life with long-lasting effects[1][2]. A significant data gap exists in the public domain regarding comprehensive toxicological studies on this compound, including detailed acute, sub-chronic, chronic, genetic, and reproductive toxicity data. This guide synthesizes the available hazard classifications for this compound and provides context by summarizing toxicological data for related benzothiazole compounds. It also outlines general experimental protocols for key toxicological endpoints and visualizes a potential metabolic pathway and standard experimental workflows.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 89583-90-4 | [1] |

| Molecular Formula | C₇H₄ClNS | [1] |

| Molecular Weight | 169.63 g/mol | [1] |

| Appearance | Not available | |

| Solubility | Not available | |

| Synonyms | 7-chloro-1,2-benzothiazole, Clothiazoben | [1] |

Toxicological Data

Acute Toxicity

Table 1: Acute Toxicity of Benzothiazole (CAS No. 95-16-9) - Illustrative Data

| Route of Administration | Species | Parameter | Value | Reference |

| Oral | Rat | LD50 | 493 mg/kg (male), 466 mg/kg (female) | |

| Dermal | Rat | LD50 | 933 mg/kg (female) | |

| Inhalation | Rat | LC50 (4h) | 5 mg/L (dust/mist) |

Sub-chronic and Chronic Toxicity

No specific sub-chronic or chronic toxicity studies for this compound were identified. The GHS classification "May cause damage to organs" (Specific Target Organ Toxicity, Single Exposure: Category 2) suggests the potential for organ-specific effects[1]. Studies on other benzothiazole derivatives have shown effects on the liver and kidneys following repeated exposure[3][4].

Genotoxicity and Carcinogenicity

There is no available data on the genotoxicity or carcinogenicity of this compound. The parent compound, benzothiazole, has been reported to be positive in the Ames test (a bacterial reverse mutation assay) in the presence of metabolic activation, suggesting a potential for mutagenicity[3][4][5]. Some benzothiazole derivatives have been associated with carcinogenic potential[6].

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies for this compound were found in the public literature.

Ecotoxicity

This compound is classified as "Very toxic to aquatic life" (Hazardous to the aquatic environment, acute hazard: Category 1) and "Very toxic to aquatic life with long lasting effects" (Hazardous to the aquatic environment, long-term hazard: Category 1)[1][2]. This indicates that the substance can cause significant harm to aquatic organisms. Studies on related compounds like 2-(thiocyanomethylthio)benzothiazole (TCMTB) have shown high toxicity to aquatic invertebrates[7][8].

Mechanism of Toxicity and Metabolism

The precise mechanism of toxicity for this compound has not been elucidated. However, the toxicity of many benzothiazoles is linked to their metabolism. Metabolic activation, often by cytochrome P450 enzymes in the liver, can lead to the formation of reactive metabolites[9][10][11]. These reactive metabolites can then bind to cellular macromolecules like DNA and proteins, leading to cellular damage, mutations, and organ toxicity[3][4].

The following diagram illustrates a generalized metabolic activation pathway for benzothiazoles.

Caption: Generalized metabolic pathway of benzothiazoles.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available. The following are generalized protocols for key toxicity assays based on OECD (Organisation for Economic Co-operation and Development) guidelines, which represent the standard methodologies for such studies.

Acute Oral Toxicity (based on OECD Guideline 420, 423, or 425)

This study provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance[12][13][14][15][16].

Caption: Generalized workflow for an acute oral toxicity study.

Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli[17][18][19][20].

Caption: Generalized workflow for the Ames test.

Reproductive/Developmental Toxicity Screening Test (based on OECD Guideline 421 or 422)

This study provides initial information on the potential effects of a substance on reproductive performance and the development of offspring[21][22][23][24][25].

Caption: Generalized workflow for a reproductive/developmental toxicity screening study.

Conclusion and Recommendations

The available data for this compound is limited to its GHS classification, which indicates that it is harmful if swallowed, may cause damage to organs, and is highly toxic to the aquatic environment. There is a significant lack of comprehensive, publicly available toxicological studies for this specific compound. Based on the toxicological profiles of related benzothiazole compounds, potential areas of concern for this compound could include acute toxicity, organ toxicity (particularly liver and kidney), and genotoxicity.

For a thorough risk assessment of this compound, it is recommended that further toxicological studies be conducted according to standardized international guidelines (e.g., OECD). These studies should include, at a minimum:

-

Acute toxicity studies via relevant routes of exposure.

-

Sub-chronic and chronic toxicity studies to identify target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).

-

A battery of genotoxicity tests (in vitro and in vivo).

-

Reproductive and developmental toxicity studies.

-

Carcinogenicity bioassays, if warranted by genotoxicity data and expected human exposure.

Until such data becomes available, a precautionary approach should be taken when handling this compound, with appropriate personal protective equipment and environmental containment measures to minimize exposure and prevent release into the environment.

References

- 1. This compound | C7H4ClNS | CID 10942862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 89583-90-4 [smolecule.com]

- 3. Benzothiazole toxicity assessment in support of synthetic turf field human health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ask-force.org [ask-force.org]

- 8. Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of benzothiazole on the xenobiotic metabolizing enzymes and metabolism of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. oecd.org [oecd.org]

- 14. umwelt-online.de [umwelt-online.de]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. oecd.org [oecd.org]

- 17. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 18. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 19. nib.si [nib.si]

- 20. gentronix.co.uk [gentronix.co.uk]

- 21. oecd.org [oecd.org]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]

- 24. oecd.org [oecd.org]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

In-Depth Technical Guide on the Solubility of Benclothiaz in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benclothiaz (CAS No. 89583-90-4), a chlorinated benzisothiazole derivative, is a compound of interest in various chemical and life science fields.[1][2] A thorough understanding of its solubility in organic solvents is critical for its application in synthesis, formulation, and biological studies. This technical guide addresses the current landscape of knowledge regarding the solubility of this compound.

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound in organic solvents.[3] To address this, this guide provides an inferred solubility profile based on the known solubility of structurally related compounds, namely the parent compound benzothiazole (B30560) and a positional isomer, 3-chloro-1,2-benzisothiazole.

Furthermore, this document presents detailed experimental protocols to enable researchers to precisely determine the solubility of this compound in their specific solvent systems. These methodologies are designed to provide both qualitative and quantitative data, ensuring a comprehensive understanding of the compound's behavior. A visual workflow of the quantitative solubility determination process is also provided to facilitate experimental planning and execution.

Inferred Solubility Profile of this compound

In the absence of direct quantitative data for this compound, an inferred solubility profile has been compiled from its parent and a related chlorinated compound. It is anticipated that this compound will exhibit solubility in a range of polar and non-polar organic solvents.

| Solvent | Compound | Solubility | Temperature (°C) |

| Acetone | Benzothiazole | Soluble | Not Specified |

| Chloroform | 3-Chloro-1,2-benzisothiazole | Soluble | Not Specified |

| Dichloromethane | 3-Chloro-1,2-benzisothiazole | Soluble | Not Specified |

| Diethyl Ether | Benzothiazole | Very Soluble | Not Specified |

| Ethanol | Benzothiazole | Miscible | Room Temperature |

| Ethyl Acetate | 3-Chloro-1,2-benzisothiazole | Soluble | Not Specified |

| Water | Benzothiazole | Slightly Soluble | Not Specified |

Disclaimer: This table is intended as a guide and is based on the solubility of structurally similar compounds.[4][5] Actual solubility of this compound may vary and should be experimentally determined.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, the following experimental protocols are recommended. These methods are standard in pharmaceutical and chemical research for characterizing the physicochemical properties of a compound.

Qualitative Solubility Assessment

This method provides a rapid preliminary assessment of solubility in a range of solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Small glass vials or test tubes with caps (B75204)

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Add approximately 1-2 mg of this compound to a clean, dry vial.

-

Solvent Addition: Add the selected organic solvent to the vial in incremental volumes (e.g., 0.1 mL, then up to 1 mL).

-

Agitation: After each solvent addition, cap the vial and vortex for 30-60 seconds to facilitate dissolution.

-

Observation: Visually inspect the solution against a dark and light background to determine if the solid has completely dissolved.

-

Classification: Classify the solubility based on the volume of solvent required to dissolve the sample. A common classification scheme is provided below:

| Descriptive Term | Parts of Solvent Required for 1 Part of Solute |

| Very soluble | < 1 |

| Freely soluble | 1 - 10 |

| Soluble | 10 - 30 |

| Sparingly soluble | 30 - 100 |

| Slightly soluble | 100 - 1,000 |

| Very slightly soluble | 1,000 - 10,000 |

| Practically insoluble | > 10,000 |

Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Glass flasks with screw caps or stoppers

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and solvent-compatible syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a flask containing a known volume of the chosen solvent. An excess is confirmed by the presence of undissolved solid.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for a short time.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantitative determination of this compound solubility.

Caption: Workflow for Quantitative Solubility Determination.

Signaling Pathways and Logical Relationships

At present, there are no well-defined signaling pathways directly associated with the solubility characteristics of this compound. The solubility of a compound is primarily governed by its physicochemical properties and its interactions with the solvent, rather than biological signaling cascades.

Conclusion

While there is a notable absence of specific quantitative solubility data for this compound in the public domain, this guide provides a foundational understanding for researchers. By utilizing the inferred solubility profile based on related compounds and implementing the detailed experimental protocols provided, scientists and drug development professionals can systematically and accurately determine the solubility of this compound in various organic solvents. This will facilitate its effective use in research and development, from synthetic chemistry to formulation science.

References

- 1. This compound | C7H4ClNS | CID 10942862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. This compound (Ref: CGA 235860) [sitem.herts.ac.uk]

- 4. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 7716-66-7,3-Chloro-1,2-benzisothiazole | lookchem [lookchem.com]

In-Depth Technical Guide to Benclothiaz

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on Benclothiaz is limited. This guide provides the definitive identification of the compound and summarizes its known application. To offer a comprehensive resource for researchers, this document also includes technical information on the broader class of benzothiazole (B30560) derivatives and general experimental protocols. This information is intended to provide a contextual framework and should not be interpreted as being specific to this compound unless explicitly stated.

Core Compound Identification

This compound is identified by the following chemical identifiers:

| Identifier | Value | Citation |

| CAS Number | 89583-90-4 | |

| IUPAC Name | 7-chloro-1,2-benzisothiazole | |

| Molecular Formula | C₇H₄ClNS |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Weight | 169.63 g/mol |

| Exact Mass | 168.9752980 Da |

| XLogP3 | 2.9 |

| Topological Polar Surface Area | 41.1 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

Biological Activity of this compound

The primary registered activity of this compound is as a nematicide.[1] Nematicides are a class of chemical pesticides used to control parasitic nematodes.

General Mechanism of Action of Nematicides

While the specific mechanism of action for this compound is not detailed in the available literature, nematicides generally function through one of the following mechanisms:

-

Neurotoxicity : Many nematicides, such as organophosphates and carbamates, act as acetylcholinesterase inhibitors, leading to paralysis and death of the nematode.[2][3] Others may interfere with nerve transmission by acting on ion channels.[2][4]

-

Respiratory Inhibition : Fumigant nematicides and other compounds can inhibit cellular respiration by disrupting the electron transport chain in the mitochondria of the nematodes.[2][3]

-

Cuticle Disruption : Some nematicides can compromise the integrity of the nematode's outer cuticle, leading to dehydration and death.[5]

-

Systemic Action : Certain nematicides can be absorbed by plants and are translocated throughout the plant's tissues, making the plant itself toxic to feeding nematodes.[5]

It is plausible that this compound exerts its nematicidal effect through one or more of these general mechanisms.

Broader Biological Activities of Benzothiazole Derivatives

The benzothiazole scaffold is a common feature in a variety of biologically active molecules.[6] While not specific to this compound, research on other benzothiazole derivatives may provide insights into potential, yet uninvestigated, activities. These include:

-

Anticancer Activity : Certain benzothiazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis.[1] Some have been investigated as inhibitors of signaling pathways such as the STAT3 and PI3K/AKT pathways.

-

Anti-inflammatory Activity : Some derivatives have demonstrated anti-inflammatory properties.

-

Antimicrobial Activity : The benzothiazole nucleus is found in compounds with antibacterial and antifungal properties.

Signaling Pathways Modulated by Benzothiazole Derivatives

As no specific signaling pathway has been documented for this compound, the following diagram illustrates the STAT3 signaling pathway, which has been shown to be inhibited by certain benzothiazole-based compounds in the context of cancer research.[7]

References

- 1. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nematicides: history, mode, and mechanism action | Plant Science Today [horizonepublishing.com]

- 5. atisco.ir [atisco.ir]

- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Nematicidal Mode of Action of Benclothiaz

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mode of action of benclothiaz, a nematicide with a benzothiazole (B30560) core, against plant-parasitic nematodes. The information presented herein is intended for an audience with a technical background in nematology, biochemistry, and pesticide science.

Executive Summary

Recent research has elucidated the nematicidal mechanism of the benzothiazole scaffold, the core component of this compound, against the root-knot nematode Meloidogyne incognita. The primary mode of action involves the inhibition of a critical detoxification enzyme, Glutathione (B108866) S-transferase (GST), leading to a cascade of oxidative stress and subsequent nematode mortality. This mechanism represents a departure from the neurotoxic action of many conventional nematicides, suggesting a valuable tool for resistance management strategies.

Core Mechanism of Action: GST Inhibition and Oxidative Stress

The nematicidal activity of benzothiazole is characterized by its rapid and potent effect on various life stages of M. incognita, including egg masses, egg hatching, and second-stage juveniles (J2s)[1]. The central tenet of its mode of action is the inhibition of Glutathione S-transferase (GST)[1].

GSTs are a family of enzymes crucial for cellular detoxification. In nematodes, they play a vital role in protecting the organism from oxidative damage by catalyzing the conjugation of reduced glutathione (GSH) to electrophilic substrates, including reactive oxygen species (ROS).

The proposed signaling pathway is as follows:

-

This compound Penetration : this compound, containing the active benzothiazole moiety, penetrates the nematode's cuticle.

-

GST Inhibition : The benzothiazole molecule binds to and inhibits the activity of GST within the nematode's cells. Molecular docking and dynamics simulations have indicated the formation of a stable complex between benzothiazole and the GST enzyme, which disrupts its antioxidant function[1].

-

ROS Accumulation : With GST activity significantly reduced, the nematode's ability to neutralize ROS is compromised. This leads to a rapid accumulation of these damaging molecules within the cells[1].

-

Oxidative Stress and Cellular Damage : The excessive ROS levels induce a state of severe oxidative stress, leading to widespread damage to vital cellular components such as proteins and carbohydrates[1].

-

Nematode Mortality : The culmination of this cellular damage results in the rapid death of the nematode[1].

This mode of action, centered on inducing oxidative stress through enzyme inhibition, is distinct from many traditional nematicides that primarily target the nematode nervous system, such as glutamate-gated chloride channels (GluCls)[1].

Quantitative Data

The following table summarizes the key quantitative findings related to the nematicidal activity of benzothiazole.

| Parameter | Value | Species | Notes | Reference |

| Enzyme Inhibition | Significant inhibition of Glutathione S-transferase (GST) activity | Meloidogyne incognita | Observed at a benzothiazole concentration of 14 mmol/L. | [1] |

| Physiological Effect | Marked reduction in protein and carbohydrate levels in J2s | Meloidogyne incognita | Observed after 48 hours of incubation. | [1] |

| In Planta Efficacy | Effective reduction in gall formation on tomato roots | Meloidogyne incognita | Demonstrated in pot experiments. | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the study of this compound's mode of action.

1. In Vitro Nematicidal Activity Assay

-

Objective : To determine the direct toxicity of the compound to different nematode life stages.

-

Protocol :

-

Preparation of Nematode Cultures : Meloidogyne incognita is cultured on a susceptible host plant (e.g., tomato, Solanum lycopersicum). Egg masses are collected from infected roots.

-

Egg Hatch Assay : Egg masses are placed in solutions of varying concentrations of benzothiazole. The number of hatched J2s is counted at regular intervals (e.g., 24, 48, 72 hours) and compared to a control group.

-

Juvenile Mortality Assay : Freshly hatched J2s are suspended in solutions of different benzothiazole concentrations. Mortality is assessed at set time points by observing the lack of movement upon probing with a fine needle.

-

2. Glutathione S-transferase (GST) Activity Assay

-

Objective : To measure the effect of benzothiazole on GST enzyme activity in the nematode.

-

Protocol :

-

Protein Extraction : M. incognita J2s are treated with benzothiazole. Nematodes are then homogenized in a suitable buffer to extract total protein.

-

Enzyme Assay : The GST activity in the protein extract is measured spectrophotometrically using a standard assay kit, which typically involves monitoring the conjugation of glutathione with a substrate like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

-

Data Analysis : The rate of the reaction is compared between treated and untreated nematode extracts to determine the percentage of GST inhibition.

-

3. Reactive Oxygen Species (ROS) Detection

-

Objective : To visualize and quantify the accumulation of ROS in nematodes upon treatment with benzothiazole.

-

Protocol :

-

Nematode Treatment : M. incognita J2s are exposed to benzothiazole for a specified period.

-

Fluorescent Staining : The treated nematodes are incubated with a fluorescent probe sensitive to ROS (e.g., 2',7'-dichlorofluorescin diacetate - DCF-DA).

-

Microscopy : The nematodes are observed under a fluorescence microscope. The intensity of the fluorescence, which correlates with the amount of ROS, is quantified and compared between treated and control groups.

-

4. In Planta Efficacy (Pot Experiment)

-

Objective : To evaluate the effectiveness of benzothiazole in protecting plants from nematode infection.

-

Protocol :

-

Planting and Inoculation : Susceptible tomato seedlings are planted in pots containing sterilized soil. Each pot is inoculated with a known number of M. incognita J2s.

-

Treatment Application : The soil in the pots is treated with different concentrations of a benzothiazole formulation.

-

Evaluation : After a set period (e.g., 4-6 weeks), the plants are uprooted, and the roots are washed. The number of galls on the roots is counted as a measure of the severity of the infection.

-

Visualizations

Caption: Signaling pathway of this compound's nematicidal action.

Caption: Workflow for evaluating this compound's nematicidal effects.

References

Benclothiaz: An Obsolete Nematicide with Limited Public Data

Benclothiaz , identified by its IUPAC name 7-chloro-1,2-benzisothiazole and CAS Registry Number 89583-90-4, is a chemical compound that has been classified as a nematicide. Also known by the synonym clothiazoben, this compound has been noted for its activity against nematodes. However, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant scarcity of detailed information regarding its efficacy, mechanism of action, and broad-spectrum potential. Consequently, this compound is considered an obsolete nematicide in many jurisdictions, a status that likely contributes to the limited availability of in-depth research data.

One generalized study on benzothiazole (B30560) compounds suggests a potential mechanism of action involving the inhibition of glutathione (B108866) S-transferase (GST), which leads to a detrimental accumulation of reactive oxygen species (ROS) in nematodes. However, this has not been specifically and experimentally validated for this compound. Without dedicated research on this compound, its precise molecular targets and the downstream effects on nematode physiology remain speculative.

Due to this lack of specific, quantitative, and mechanistic data, it is not feasible to construct a detailed technical guide on this compound that would meet the requirements of researchers and drug development professionals. The necessary components for such a guide, including tables of comparative efficacy, detailed experimental workflows, and diagrams of signaling pathways, cannot be generated from the currently available information.

For researchers interested in broad-spectrum nematicides with a thiazole (B1198619) or related heterocyclic core, a more fruitful area of investigation would be to focus on more contemporary and well-documented compounds where a wealth of scientific data is available. Such data would allow for the in-depth analysis and visualization required for advanced research and development.

Investigating the Nematicidal Spectrum of Benclothiaz: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benclothiaz (7-chloro-1,2-benzisothiazole) is a synthetic compound belonging to the benzisothiazole class of chemicals, which has been identified for its nematicidal properties. This technical guide provides a comprehensive overview of the current understanding of the nematicidal activity of benzothiazole-based compounds, with a focus on the available data for the parent compound, benzothiazole (B30560), against the root-knot nematode Meloidogyne incognita. Due to a scarcity of publicly available data specifically on the nematicidal spectrum of this compound, this document leverages information on its core chemical structure to provide insights into its potential efficacy and mechanism of action. This guide is intended for researchers, scientists, and professionals involved in the discovery and development of novel nematicides.

Nematicidal Spectrum and Efficacy

Quantitative data on the nematicidal spectrum of this compound against a wide range of plant-parasitic nematodes is not extensively available in peer-reviewed literature. However, recent studies on the parent compound, benzothiazole, provide valuable insights into its efficacy against the economically significant root-knot nematode, Meloidogyne incognita.

Table 1: Nematicidal Activity of Benzothiazole against Meloidogyne incognita

| Compound | Target Nematode | Assay Type | Efficacy Metric | Value | Reference |

| Benzothiazole | Meloidogyne incognita | In vitro mortality | LC50 | Data not specified | [1][2] |

| Benzothiazole | Meloidogyne incognita | Egg hatching | Inhibition | Significant | [2] |

| Benzothiazole | Meloidogyne incognita | J2 mortality | Mortality | Rapid and effective | [2] |

| Benzothiazole | Meloidogyne incognita | In vivo (pot test) | Gall formation | Significantly reduced | [2] |

Note: Specific LC50 values for benzothiazole were not provided in the cited abstract. The data indicates strong nematicidal activity.

Mechanism of Action: GST Inhibition and Oxidative Stress

Recent research has elucidated a key mechanism of action for benzothiazole against Meloidogyne incognita. Unlike many neurotoxic nematicides, benzothiazole's primary mode of action is the inhibition of a critical detoxification enzyme, Glutathione S-transferase (GST).[2]

The proposed signaling pathway is as follows:

-

Inhibition of Glutathione S-transferase (GST): Benzothiazole acts as an inhibitor of GST within the nematode. GST plays a crucial role in detoxifying harmful compounds and mitigating oxidative stress by conjugating them with glutathione.[2]

-

Accumulation of Reactive Oxygen Species (ROS): The inhibition of GST disrupts the nematode's antioxidant defense system. This leads to an uncontrolled accumulation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, within the nematode's cells.[2]

-

Oxidative Stress and Cellular Damage: The excessive ROS levels induce a state of severe oxidative stress, causing widespread damage to vital cellular components, including proteins, lipids, and DNA.

-

Cell Death and Mortality: The overwhelming cellular damage ultimately leads to rapid cell death and the subsequent mortality of the nematode.[2]

This mechanism, which triggers a lethal ROS burst, represents a promising avenue for nematicide development, particularly in addressing resistance to existing neurotoxic compounds.[2]

Mechanism of Nematicidal Action

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to investigate the nematicidal spectrum of this compound. These protocols are based on established practices in nematology research.

Protocol 1: In Vitro Mortality Assay

This assay determines the direct lethal effect of a compound on nematodes.

-

Nematode Culture and Extraction:

-

Culture the target nematode species (e.g., Meloidogyne incognita, Pratylenchus penetrans) on a suitable host plant (e.g., tomato, corn) in a greenhouse.

-

Extract second-stage juveniles (J2s) or other motile stages from infected roots or soil using the Baermann funnel technique.

-

Collect and concentrate the nematodes in a small volume of sterile water.

-

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO, acetone).

-

Create a series of dilutions of the stock solution in sterile water to achieve the desired test concentrations. Ensure the final solvent concentration is non-toxic to the nematodes (typically ≤1%).

-

Include a solvent control (water with the same concentration of solvent as the test solutions) and a negative control (sterile water).

-

-

Nematicidal Assay:

-

Dispense a known number of nematodes (e.g., 50-100) into the wells of a 24-well or 96-well microtiter plate.

-

Add the this compound test solutions and controls to the respective wells.

-

Incubate the plates at a constant temperature (e.g., 25°C) for specified time points (e.g., 24, 48, 72 hours).

-

-

Mortality Assessment:

-

At each time point, observe the nematodes under an inverted microscope.

-

Nematodes are considered dead if they are immobile, straight, and do not respond to physical stimuli (e.g., gentle prodding with a fine needle).

-

Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.

-

-

Data Analysis:

-

Use probit analysis or a similar statistical method to determine the LC50 (lethal concentration required to kill 50% of the population) and LC90 values.

-

In Vitro Mortality Assay Workflow

Protocol 2: In Vivo Nematicide Efficacy Assay (Pot Test)

This assay evaluates the ability of a compound to protect a host plant from nematode infection in a controlled environment.

-

Plant and Nematode Inoculum Preparation:

-

Grow susceptible host plant seedlings (e.g., tomato) in sterilized soil in pots.

-

Prepare a suspension of infective nematode stages (e.g., M. incognita J2s) in water.

-

-

Treatment Application:

-

Apply this compound to the soil as a drench. The application can be done pre-planting, at the time of planting, or post-planting, depending on the experimental design.

-

Use a range of concentrations to determine the dose-response relationship.

-

Include an untreated, inoculated control and an untreated, non-inoculated control.

-

-

Nematode Inoculation:

-

Inoculate the soil of each pot (except the non-inoculated control) with a standardized number of nematodes.

-

-

Plant Growth and Maintenance:

-

Maintain the pots in a greenhouse or growth chamber under optimal conditions for plant growth for a period sufficient for the nematode to complete at least one life cycle (e.g., 4-6 weeks for M. incognita).

-

-

Data Collection and Analysis:

-

At the end of the experiment, carefully remove the plants from the pots and wash the roots.

-

Assess plant growth parameters (e.g., shoot height, fresh and dry shoot weight, root weight).

-

For root-knot nematodes, count the number of galls and egg masses on the roots. A galling index can also be used.

-

Extract nematodes from the soil and roots to determine the final nematode population density.

-

Calculate the nematode reproduction factor (RF = final population / initial population).

-

Statistically analyze the data to determine the effect of this compound on nematode infection and plant health.

-

Conclusion

While specific data on the nematicidal spectrum of this compound is limited, the available information on its parent compound, benzothiazole, indicates a promising mode of action that differs from many conventional nematicides. The inhibition of Glutathione S-transferase and the subsequent induction of a lethal reactive oxygen species burst in Meloidogyne incognita highlight the potential of the benzisothiazole chemical class for the development of new and effective nematicides.[2] Further research is warranted to fully characterize the nematicidal spectrum of this compound against a broader range of plant-parasitic nematodes and to optimize its application for crop protection. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

Benclothiaz effects on non-target soil organisms

An In-depth Technical Guide on the Potential Effects of Benclothiaz on Non-Target Soil Organisms: A Surrogate-Based Assessment

Disclaimer: As of December 2025, publicly available scientific literature lacks specific studies on the effects of this compound on non-target soil organisms. Therefore, this technical guide utilizes data from structurally related compounds, primarily benzisothiazolinone (BIT) and other isothiazolinone biocides, to provide a potential toxicological profile and infer possible environmental impacts. The findings presented herein are based on this surrogate approach and should be interpreted with caution until specific research on this compound is conducted.

Introduction

This compound is a thiazole-based fungicide. While its direct impact on soil ecosystems is uncharacterized, the broader class of isothiazolinone and benzothiazole (B30560) compounds has been subject to ecotoxicological evaluation. These studies reveal potential risks to key non-target soil organisms, including earthworms, collembolans (springtails), and various microbial communities, which are vital for maintaining soil health and fertility. This guide synthesizes the available data on surrogate compounds to build a predictive overview of this compound's potential effects.

Effects on Soil Invertebrates

Soil invertebrates are crucial for nutrient cycling, decomposition of organic matter, and maintaining soil structure. The toxicity of isothiazolinone-based compounds to these organisms is a key area of concern.

Earthworms (Oligochaeta)

Earthworms are essential bioindicators of soil health due to their continuous contact with soil and their role in its aeration and fertilization.[1] They are particularly susceptible to chemical contaminants in the soil.[1] While no direct data exists for this compound, studies on related compounds provide insights into potential toxicity.

Table 1: Acute and Sub-lethal Toxicity of Surrogate Compounds to Earthworms (Eisenia fetida)

| Surrogate Compound | Exposure Duration | Endpoint | Value | Reference Soil/Test |

| Benomyl | 48 hours | LC50 | > 1000 mg/kg | Artificial Soil |

| Carbendazim | 14 days | LC50 | 5.4 mg/kg | Artificial Soil |

| Lambda-cyhalothrin | 48 hours | EC50 (Avoidance) | 0.2 mg a.i./kg | TAS Soil |

| Benomyl | 48 hours | EC50 (Avoidance) | > 31.6 mg a.i./kg | TAS Soil |

Note: LC50 (Lethal Concentration 50%) is the concentration of a chemical that kills 50% of the test organisms. EC50 (Effective Concentration 50%) is the concentration that causes a defined effect in 50% of the test organisms. a.i. = active ingredient. TAS = Tropical Artificial Soil.

Collembolans (Springtails)

Collembolans are abundant microarthropods that play a significant role in decomposition and microbial grazing. They are considered highly sensitive to pesticides, making them valuable indicators of soil pollution.[2]

Table 2: Effects of Surrogate Compounds on Collembolans (Folsomia candida)

| Surrogate Compound | Exposure Duration | Endpoint | Value |

| Imidacloprid | 28 days | EC50 (Reproduction) | 0.71 mg/kg |

| Imidacloprid | 28 days | LC50 | 5.7 mg/kg |

| Fensulfothion | 24 hours | LD50 | 0.1 ppm |

Note: LD50 (Lethal Dose 50%) is the dose of a chemical that kills 50% of the test organisms.

Effects on Soil Microbial Communities

Soil microorganisms, including bacteria and fungi, are fundamental to soil health, driving nutrient cycling and organic matter decomposition.[3] Chemical stressors can disrupt these microbial communities, leading to a decline in soil fertility.

Studies on benzisothiazolinone (BIT) and other isothiazolinones show that these compounds can inhibit microbial growth and activity.[4] Although these biocides can dissipate, their inhibitory effects on microbial communities, particularly fungi, can persist, a phenomenon described as a "legacy effect".[4][5]

Table 3: Effects of Isothiazolinone Biocides on Soil Microbial Processes

| Biocide | Effect | Duration of Effect | Organism/Process |

| Benzisothiazolinone (BIT) | Inhibition of bacterial growth | > 7 days | Soil Bacteria |

| Benzisothiazolinone (BIT) | Inhibition of fungal growth | Up to 40 days | Soil Fungi |